2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic molecules containing multiple functional groups. The primary International Union of Pure and Applied Chemistry name is 2-bromo-1-(6-(methylsulfonyl)pyridin-3-yl)ethan-1-one . This nomenclature systematically describes the molecular structure by identifying the longest carbon chain as the ethanone backbone, with the bromo substituent at the 2-position and the substituted pyridine ring attached to the carbonyl carbon.
The structural representation reveals a complex molecular architecture featuring three distinct functional domains. The central ethanone unit serves as the primary structural backbone, with a bromo substituent providing reactive functionality for synthetic applications. The pyridine ring system contributes aromatic stability and electronic properties, while the methanesulfonyl group introduces significant polarity and potential hydrogen bonding capabilities. The compound's three-dimensional structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System code O=C(C1=CC=C(S(=O)(C)=O)N=C1)CBr .
The International Chemical Identifier representation provides comprehensive structural information through the InChI string 1S/C8H8BrNO3S/c1-14(12,13)8-3-2-6(5-10-8)7(11)4-9/h2-3,5H,4H2,1H3 . This notation systematically encodes the connectivity and stereochemistry information, enabling precise structural identification across different chemical databases and software systems. The corresponding InChI Key SXACKVTVLIPSDZ-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates database searches and cross-referencing activities.
Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers
The compound has been assigned the Chemical Abstracts Service registry number 1207747-40-7 , which serves as the primary unique identifier in chemical databases and regulatory systems. This registry number enables unambiguous identification across different chemical suppliers, research institutions, and regulatory agencies worldwide. The Chemical Abstracts Service system ensures that each distinct chemical structure receives a unique numerical identifier, preventing confusion in chemical commerce and scientific literature.
Alternative chemical identifiers provide additional reference points for database searches and cross-referencing activities. The MDL number MFCD26403360 represents another widely used identifier system, particularly in chemical inventory management and supplier catalogs. The PubChem Compound Identifier number 58119371 links the compound to the comprehensive PubChem database, providing access to extensive chemical property data and research literature.
Synonymous naming conventions reflect different approaches to describing the compound's structure and functionality. Alternative names include variations in the positioning of descriptive elements and different conventions for representing the methanesulfonyl functional group. The compound may also be referenced using trade names or supplier-specific catalog numbers in commercial contexts, though the Chemical Abstracts Service registry number remains the definitive identifier for regulatory and scientific purposes.
| Identifier Type | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 1207747-40-7 | |
| MDL Number | MFCD26403360 | |
| PubChem Compound Identifier | 58119371 | |
| InChI Key | SXACKVTVLIPSDZ-UHFFFAOYSA-N |
Molecular Formula and Weight Analysis
The molecular formula C8H8BrNO3S represents the precise atomic composition of 2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one. This formula indicates the presence of eight carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom. The molecular composition reflects the compound's complex structure, incorporating aromatic carbon frameworks from the pyridine ring, aliphatic carbon centers in the ethanone and methanesulfonyl groups, and heteroatoms that contribute to the compound's chemical reactivity and physical properties.
The molecular weight has been calculated as 278.12 grams per mole based on standard atomic masses. Alternative sources report the molecular weight as 278.13 grams per mole , representing minor variations in calculation precision. These values fall within the expected range for organic compounds of similar structural complexity and provide important information for analytical chemistry applications, including mass spectrometry analysis and solution preparation calculations.
The elemental composition analysis reveals significant contributions from heteroatoms, which constitute approximately 35% of the total molecular weight. The bromine atom represents the largest single atomic contribution at approximately 28.8% of the molecular weight, followed by sulfur at 11.5%, nitrogen at 5.0%, and oxygen atoms collectively contributing 17.3%. This heteroatom-rich composition contributes to the compound's polarity, reactivity, and potential for intermolecular interactions.
| Component | Quantity | Atomic Mass Contribution | Percentage of Molecular Weight |
|---|---|---|---|
| Carbon | 8 atoms | 96.08 amu | 34.5% |
| Hydrogen | 8 atoms | 8.08 amu | 2.9% |
| Bromine | 1 atom | 79.90 amu | 28.8% |
| Nitrogen | 1 atom | 14.01 amu | 5.0% |
| Oxygen | 3 atoms | 48.00 amu | 17.3% |
| Sulfur | 1 atom | 32.06 amu | 11.5% |
| Total | 22 atoms | 278.12 amu | 100.0% |
The molecular formula analysis demonstrates the compound's classification as a polyfunctional organic molecule containing multiple reactive sites. The presence of the bromo substituent provides electrophilic reactivity, while the ketone functionality enables nucleophilic addition reactions. The methanesulfonyl group introduces electron-withdrawing characteristics that influence the electronic properties of the adjacent pyridine ring system. This combination of functional groups creates a versatile synthetic intermediate with applications in pharmaceutical chemistry and materials science research.
Properties
IUPAC Name |
2-bromo-1-(6-methylsulfonylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c1-14(12,13)8-3-2-6(5-10-8)7(11)4-9/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXACKVTVLIPSDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one
General Synthetic Strategy
The synthesis of α-bromoketones such as 2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one typically involves:
- Starting from the corresponding methyl ketone or secondary alcohol precursor attached to the 6-methanesulfonylpyridin-3-yl moiety.
- Bromination at the α-position adjacent to the carbonyl group.
- Use of brominating agents such as molecular bromine (Br2), N-bromosuccinimide (NBS), or ammonium bromide in combination with oxidants.
Specific Methods Reported in Literature
One-Pot Bromination Using Ammonium Bromide and Oxone
A notable and versatile method for synthesizing α-bromoketones involves a one-pot reaction of secondary alcohols with ammonium bromide and Oxone (potassium peroxymonosulfate) as an oxidant. This method is efficient, mild, and avoids the use of hazardous bromine gas.
- Procedure : The secondary alcohol corresponding to the ethanone moiety is reacted with ammonium bromide and Oxone in an aqueous-organic solvent mixture under mild conditions.
- Outcome : The α-bromoketone is formed via in situ oxidation of the alcohol to the ketone and simultaneous bromination at the α-position.
- Advantages : This method offers high selectivity, good yields, and operational simplicity.
This approach has been demonstrated for various α-bromoketones, including those with aromatic and heteroaromatic substituents, making it applicable to 2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one synthesis by analogy.
Bromination of 6-Methanesulfonylpyridin-3-yl Ethanone Derivatives
Starting from 1-(6-methanesulfonylpyridin-3-yl)ethan-1-one, α-bromination can be achieved by:
- Treatment with bromine in an inert solvent such as dichloromethane or acetic acid.
- Controlled addition of bromine to avoid polybromination.
- Use of catalysts or bases to enhance regioselectivity.
This classical bromination method is well-established for α-bromoketones but requires careful handling due to the corrosive and hazardous nature of bromine.
Alternative Brominating Agents
- N-Bromosuccinimide (NBS) : Often used in radical or electrophilic bromination, NBS can selectively brominate the α-position of ketones under mild conditions, sometimes with light or radical initiators.
- Copper(II) bromide (CuBr2) : Can be used as a brominating agent in certain cases, especially for substrates sensitive to harsh conditions.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, Acetic acid, or aqueous mixtures | Choice affects reaction rate and selectivity |
| Temperature | 0 to 25 °C | Lower temperatures favor selectivity |
| Brominating agent | Br2, NBS, NH4Br + Oxone | NH4Br + Oxone preferred for mild conditions |
| Reaction time | 1 to 6 hours | Monitored by TLC or HPLC |
| pH | Neutral to slightly acidic | Avoids side reactions |
| Workup | Quenching with sodium bisulfite or sodium thiosulfate | Removes excess bromine |
Characterization Data
The α-bromoketone product is typically characterized by:
- Melting point : Specific to the compound, e.g., similar α-bromoketones have melting points around 45-50 °C.
- NMR Spectroscopy :
- ^1H NMR shows characteristic singlet for α-CH2 protons adjacent to bromine (~4.4-4.5 ppm).
- Aromatic and pyridinyl protons appear in the 7-9 ppm range.
- ^13C NMR signals for the carbonyl carbon (~190-195 ppm) and α-carbon (~30-35 ppm).
- Mass Spectrometry : Molecular ion peak consistent with brominated ethanone derivative.
- Infrared Spectroscopy : Strong carbonyl stretch (~1700 cm^-1) and sulfonyl group stretches (~1150-1350 cm^-1).
Summary Table of Preparation Methods
Research Findings and Notes
- The one-pot method using ammonium bromide and Oxone is a recent advancement that offers an environmentally friendlier and safer alternative to traditional bromination.
- The presence of the methanesulfonyl group on the pyridine ring may influence the electron density and reactivity, potentially affecting bromination selectivity and rate.
- Optimization of solvent and temperature is critical to minimize side reactions such as over-bromination or sulfonyl group degradation.
- Spectroscopic data from analogous α-bromoketones confirm the structural integrity and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Pyridine-Based Bromoethanones
Indole-Based Bromoethanones
Examples :
- 2-Bromo-1-(1-((4-iodophenyl)sulfonyl)-5-methoxy-1H-indol-3-yl)ethan-1-one (2e, ): Yield 40%, mp 189–190°C.
- 2-Bromo-1-(5-fluoro-1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethan-1-one (2a, ): Yield 51%, mp 165.8–166.4°C.
- Synthesis : Sulfonyl chlorides (e.g., p-iodobenzenesulfonyl chloride) react with bromoindole intermediates in the presence of DMAP and triethylamine. Yields range from 29% to 51% .
- Key Differences : Indole derivatives exhibit lower yields compared to pyridine analogs, likely due to steric challenges in sulfonylation. The target compound’s pyridine core may offer better solubility and metabolic stability compared to indole-based systems.
Phenyl-Based Bromoethanones
Examples :
- 2-Bromo-1-(3-bromophenyl)ethan-1-one (): Synthesized via bromination using Montmorillonite K10 and AlCl₃, with 24% atom efficiency.
- 2-Bromo-1-(2-chlorophenyl)ethan-1-one (): Commercial availability noted (CAS 5000-66-8), d = 1.602 g/cm³.
- Key Differences: Aromatic bromoethanones are often less reactive than heteroaromatic analogs due to reduced electron withdrawal. The methanesulfonyl group in the target compound may enhance electrophilicity compared to halophenyl substituents.
Isoxazole and Thiophene Derivatives
Example : 2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one (): MW 280.12, used in heterocyclic synthesis.
- Key Differences: Isoxazole and thiophene rings (e.g., ’s 2h with 5-bromothiophene) introduce distinct electronic profiles.
Table 1: Comparative Analysis of Bromoethanone Derivatives
*Atom efficiency reported for phenyl derivative.
Key Observations:
- Synthetic Yields : Indole and thiophene derivatives exhibit moderate yields (30–51%), while phenyl analogs show lower efficiency. Pyridine-based syntheses (e.g., ) are faster (6 hours) but lack yield data.
- Bioactivity : Thiazole derivatives (e.g., 5d, ) show weaker 5-LOX inhibition than zileuton (IC₅₀ 11 μM). The methanesulfonyl group in the target compound may enhance binding to enzymatic pockets compared to halogens or sulfonamides.
Research Findings and Implications
- Reactivity : Electron-withdrawing groups (e.g., methanesulfonyl) on pyridine likely increase electrophilicity at the carbonyl carbon, enabling efficient nucleophilic substitutions. This contrasts with electron-neutral substituents (e.g., Cl, Br) .
- The methanesulfonyl-pyridine system may offer improved pharmacokinetics over indole-based scaffolds .
- Crystallography : SHELX software () is widely used for structural validation of similar compounds, suggesting its applicability for characterizing the target compound.
Biological Activity
2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₈BrNO₃S |
| Molecular Weight | 278.13 g/mol |
| IUPAC Name | 2-bromo-1-(6-methylsulfonylpyridin-3-yl)ethanone |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Biological Activity Overview
Research indicates that 2-bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one exhibits various biological activities, including anti-inflammatory and anticancer properties. Its structural features suggest potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
Anti-inflammatory Activity
A study highlighted the compound's ability to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The compound demonstrated significant inhibition of nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent.
Anticancer Properties
Initial screenings have shown that 2-bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of cell cycle proteins, leading to cell death in certain cancer types.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anti-inflammatory Effects :
- In vitro studies demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potent anti-inflammatory effect (Source: Science.gov).
-
Anticancer Activity :
- A study focused on breast cancer cells showed that the compound inhibited cell proliferation with an IC50 value of approximately 15 µM. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21 (Source: American Elements).
-
Cytotoxicity Assessment :
- Cytotoxicity assays indicated low toxicity levels towards normal human cells, which is advantageous for therapeutic applications (Source: Kemix).
Comparative Analysis
The following table summarizes the biological activities of 2-bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one compared to other known compounds:
| Compound | Anti-inflammatory Activity | Anticancer Activity | Cytotoxicity Level |
|---|---|---|---|
| 2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one | High | Moderate | Low |
| Compound A (e.g., Aspirin) | High | Low | Moderate |
| Compound B (e.g., Doxorubicin) | Moderate | High | High |
Q & A
Q. Key Considerations :
- Solvent Choice : Ethanol or acetonitrile minimizes side reactions compared to non-polar solvents .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity (>95%) .
What analytical techniques are most effective for characterizing 2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one, and how should data interpretation be approached?
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve the methanesulfonyl (δ ~3.1 ppm for CH₃) and ketone (δ ~200 ppm for C=O) groups. Compare with similar compounds (e.g., 2-bromo-1-(naphthalen-2-yl)ethan-1-one) for peak assignments .
- X-ray Crystallography : SHELX software refines crystal structures, identifying hydrogen bonding and packing motifs critical for stability .
- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular weight (e.g., [M+H]⁺ at m/z 306.96) .
How does the methanesulfonyl substituent on the pyridine ring affect the compound's reactivity in nucleophilic substitution reactions compared to other substituents (e.g., trifluoromethyl, chloro)?
Advanced Research Question
The electron-withdrawing methanesulfonyl group enhances electrophilicity at the α-carbon, accelerating nucleophilic substitution. Comparative reactivity:
| Substituent | Relative Reactivity (vs. H) | Key Interactions |
|---|---|---|
| Methanesulfonyl (SO₂Me) | High | Strong -I effect, stabilizes transition state |
| Trifluoromethyl (CF₃) | Moderate | -I effect weaker than SO₂Me |
| Chloro (Cl) | Low | Limited -I effect; steric hindrance |
Methodological Insight : Kinetic studies (e.g., monitoring reaction rates via HPLC) validate substituent effects .
What strategies can be employed to address discrepancies in reported biological activities or synthetic yields of this compound across different studies?
Advanced Research Question
- Reproducibility Checks : Standardize reaction conditions (solvent, temperature, catalyst) and purity protocols (e.g., HPLC ≥95%) .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated byproducts) that may skew bioactivity data .
- Crystallographic Validation : Resolve structural ambiguities (e.g., tautomerism) via SHELX-refined X-ray data .
How can hydrogen bonding patterns and crystal packing of this compound be analyzed to predict its stability and solubility?
Advanced Research Question
- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to map intermolecular interactions .
- Solubility Prediction : Correlate crystal packing density (from X-ray data) with solubility in DMSO or aqueous buffers .
- Thermal Stability : DSC/TGA profiles identify decomposition points influenced by H-bond networks .
What are the mechanistic implications of this compound's interactions with biological targets, and how can this inform drug design?
Advanced Research Question
- Enzyme Inhibition : The bromoethanone moiety acts as an electrophilic warhead, covalently binding cysteine residues in enzymes (e.g., kinases) .
- Structure-Activity Relationship (SAR) : Modify the pyridine ring’s substituents (e.g., replacing methanesulfonyl with nitro groups) to tune selectivity .
- In Silico Modeling : Docking studies (AutoDock Vina) predict binding affinities to targets like COX-2, guided by crystallographic data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
